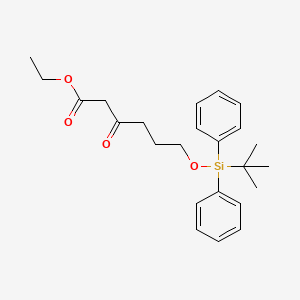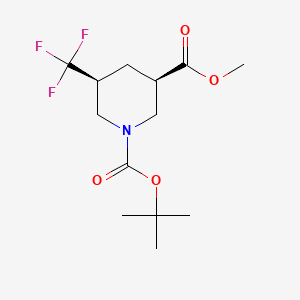
Ethyl 6-((tert-butyldiphenylsilyl)oxy)-3-oxohexanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 6-((tert-butyldiphenylsilyl)oxy)-3-oxohexanoate is a synthetic organic compound that features a tert-butyldiphenylsilyl (TBDPS) protecting group. This compound is often used in organic synthesis due to its stability and reactivity, particularly in the protection of hydroxyl groups during multi-step synthetic processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-((tert-butyldiphenylsilyl)oxy)-3-oxohexanoate typically involves the protection of a hydroxyl group using tert-butyldiphenylsilyl chloride. A common method includes reacting the hydroxyl-containing precursor with tert-butyldiphenylsilyl chloride in the presence of a base such as imidazole or pyridine in an anhydrous solvent like tetrahydrofuran (THF). The reaction is usually carried out at room temperature and monitored until completion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and temperature control is common to maintain consistency and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 6-((tert-butyldiphenylsilyl)oxy)-3-oxohexanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the carbonyl group.
Substitution: The TBDPS group can be selectively removed or substituted under specific conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Fluoride sources such as tetrabutylammonium fluoride (TBAF) are used to remove the TBDPS group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
Ethyl 6-((tert-butyldiphenylsilyl)oxy)-3-oxohexanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Investigated for potential therapeutic applications due to its ability to modify biologically active compounds.
Industry: Utilized in the production of pharmaceuticals and fine chemicals
Wirkmechanismus
The mechanism of action of Ethyl 6-((tert-butyldiphenylsilyl)oxy)-3-oxohexanoate involves the protection of hydroxyl groups, which prevents unwanted reactions during multi-step syntheses. The TBDPS group provides steric hindrance and stability, allowing for selective reactions at other sites on the molecule. This selective protection is crucial in the synthesis of complex organic compounds .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl 2-((tert-butyldiphenylsilyl)oxy)propanoate
- tert-Butyl 4-((tert-butyldiphenylsilyl)oxy)butanoate
- tert-Butyl 4-((tert-butyldiphenylsilyl)oxy)but-2-yn-1-ol
Uniqueness
Ethyl 6-((tert-butyldiphenylsilyl)oxy)-3-oxohexanoate is unique due to its specific structure, which includes a ketone functional group and a TBDPS-protected hydroxyl group. This combination allows for selective reactions and modifications, making it a valuable intermediate in organic synthesis .
Eigenschaften
Molekularformel |
C24H32O4Si |
|---|---|
Molekulargewicht |
412.6 g/mol |
IUPAC-Name |
ethyl 6-[tert-butyl(diphenyl)silyl]oxy-3-oxohexanoate |
InChI |
InChI=1S/C24H32O4Si/c1-5-27-23(26)19-20(25)13-12-18-28-29(24(2,3)4,21-14-8-6-9-15-21)22-16-10-7-11-17-22/h6-11,14-17H,5,12-13,18-19H2,1-4H3 |
InChI-Schlüssel |
IQVORARPMPJAND-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CC(=O)CCCO[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tert-butyl 4-[1-(2,6-dioxopiperidin-3-yl)-3-methyl-2-oxobenzimidazol-4-yl]piperidine-1-carboxylate](/img/structure/B13895478.png)
![2-[2-(1,3-Benzothiazol-2-yl)phenyl]acetic acid](/img/structure/B13895484.png)

![Isopropyl 1,4-dimethyl-3-oxo-2-oxa-4-azabicyclo[3.1.1]heptane-5-carboxylate](/img/structure/B13895491.png)

![7-Chloro-5-methoxyimidazo[1,2-A]pyridine](/img/structure/B13895497.png)


![Benzyl 4-(8-amino-1-bromoimidazo[1,5-a]pyrazin-3-yl)piperidine-1-carboxylate](/img/structure/B13895507.png)

![6-Bromo-4-chloro-3-isopropyl-3h-imidazo[4,5-c]pyridine](/img/structure/B13895512.png)

![2-cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)propanoic acid](/img/structure/B13895530.png)

